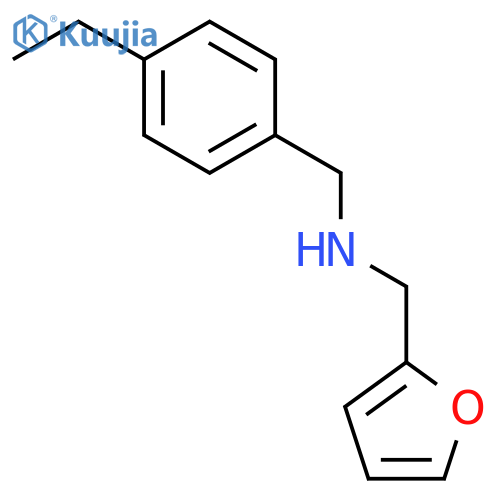

Cas no 510723-67-8 ((4-ethylphenyl)methyl(furan-2-ylmethyl)amine)

510723-67-8 structure

商品名:(4-ethylphenyl)methyl(furan-2-ylmethyl)amine

(4-ethylphenyl)methyl(furan-2-ylmethyl)amine 化学的及び物理的性質

名前と識別子

-

- 2-Furanmethanamine,N-[(4-ethylphenyl)methyl]-(9CI)

- (4-ETHYL-BENZYL)-FURAN-2-YLMETHYL-AMINE

- SB61413

- 1-(4-ethylphenyl)-N-(furan-2-ylmethyl)methanamine

- N-(4-Ethylbenzyl)-1-(furan-2-yl)methanamine

- N-(4-ethylbenzyl)-N-(2-furylmethyl)amine

- AP-505/42535604

- SR-01000325621

- STK510700

- CS-0323019

- [(4-ethylphenyl)methyl](furan-2-ylmethyl)amine

- NCGC00328154-01

- AKOS000134009

- AB01259673-03

- SR-01000325621-1

- 510723-67-8

- (4-ethylphenyl)methyl(furan-2-ylmethyl)amine

-

- MDL: MFCD03724423

- インチ: InChI=1S/C14H17NO/c1-2-12-5-7-13(8-6-12)10-15-11-14-4-3-9-16-14/h3-9,15H,2,10-11H2,1H3

- InChIKey: ODEDMPIBSAQQJN-UHFFFAOYSA-N

- ほほえんだ: CCC1=CC=C(C=C1)CNCC2=CC=CO2

計算された属性

- せいみつぶんしりょう: 215.131014166g/mol

- どういたいしつりょう: 215.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 25.2Ų

(4-ethylphenyl)methyl(furan-2-ylmethyl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B441880-50mg |

[(4-ethylphenyl)methyl](furan-2-ylmethyl)amine |

510723-67-8 | 50mg |

$ 70.00 | 2022-06-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1393689-1g |

N-(4-ethylbenzyl)-1-(furan-2-yl)methanamine |

510723-67-8 | 97% | 1g |

¥2629.00 | 2024-05-11 | |

| Chemenu | CM521336-1g |

N-(4-Ethylbenzyl)-1-(furan-2-yl)methanamine |

510723-67-8 | 97% | 1g |

$291 | 2023-02-02 | |

| TRC | B441880-10mg |

[(4-ethylphenyl)methyl](furan-2-ylmethyl)amine |

510723-67-8 | 10mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B441880-100mg |

[(4-ethylphenyl)methyl](furan-2-ylmethyl)amine |

510723-67-8 | 100mg |

$ 115.00 | 2022-06-07 |

(4-ethylphenyl)methyl(furan-2-ylmethyl)amine 関連文献

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

-

Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829

510723-67-8 ((4-ethylphenyl)methyl(furan-2-ylmethyl)amine) 関連製品

- 4439-55-8(Furan-2-ylmethyl-phenethyl-amine)

- 4439-53-6(N-benzyl-N-(2-furylmethyl)amine)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 55290-64-7(Dimethipin)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬